8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline-dione class, characterized by a fused bicyclic core with sulfur-containing substituents (propylsulfanyl) and a pyridin-3-yl group at position 3.
Properties
IUPAC Name |
8,8-dimethyl-2-propylsulfanyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-8-28-20-24-18-17(19(27)25-20)15(12-6-5-7-22-11-12)16-13(23-18)9-21(2,3)10-14(16)26/h5-7,11,15H,4,8-10H2,1-3H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDULZDJCUGEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS Number: 627049-24-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities—including antitumor and antimicrobial effects—and the mechanisms underlying these activities.
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. Its structure features a pyrimidine core that is substituted with various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 627049-24-5 |
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrimidine ring and subsequent modifications to introduce the propylsulfanyl and pyridine groups. Detailed synthetic routes have been documented in various studies focusing on similar heterocycles .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects. The compound's IC50 values were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
These results indicate that the compound exhibits potent antitumor activity, particularly in two-dimensional (2D) cell culture formats compared to three-dimensional (3D) formats .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing conducted according to CLSI guidelines revealed effective inhibition of bacterial growth:
| Bacteria | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
The proposed mechanisms for the biological activity of this compound include:
- DNA Interaction : The compound likely binds to DNA, inhibiting DNA-dependent enzymes which are crucial for cell proliferation.
- Cell Cycle Arrest : By interfering with DNA replication and repair processes, it may induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can increase ROS levels, leading to oxidative stress in cancer cells .
Case Studies
In a study evaluating similar compounds within the pyrimidine family, researchers found that modifications to the structure significantly influenced biological activity. For instance, substituents on the pyridine ring enhanced antitumor efficacy while maintaining low toxicity profiles .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
Key structural differences among pyrimido[4,5-b]quinoline-diones lie in substituents at positions 2 (sulfur-containing groups) and 5 (aryl/heteroaryl groups). These modifications critically influence solubility, stability, and biological interactions.
Table 1: Comparative Analysis of Pyrimido[4,5-b]Quinoline-Dione Derivatives
*Calculated based on molecular formula C₂₁H₂₃N₃O₂S.
Key Observations:
- Sulfur Substituents : Propylsulfanyl (target) vs. methylthio or ethylsulfanyl (analogues) influence lipophilicity. Longer alkyl chains (e.g., 3-methylbutylsulfanyl in ) may enhance membrane permeability but reduce aqueous solubility .
- Thermal Stability : Derivatives with chlorophenyl groups () exhibit higher melting points (~214–216°C), suggesting enhanced crystallinity due to halogen interactions .
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-component reactions and cyclocondensation to construct the pyrimidoquinoline core. Key steps include:
- Cyclocondensation of substituted quinoline precursors with thiourea derivatives to form the pyrimidine ring .
- Introduction of the propylsulfanyl group via nucleophilic substitution or thiol-ene coupling .
- Functionalization of the pyridin-3-yl group through Suzuki-Miyaura cross-coupling or direct alkylation .
Reagents like Fe(DS)₃ (a Lewis acid-surfactant catalyst) under ultrasound irradiation enhance reaction efficiency and yield .
Advanced: How can reaction conditions be optimized to improve yield?
- Catalyst Selection : Fe(DS)₃ under sonication reduces reaction time (2–4 hours) and improves yields (85–90%) by enhancing mass transfer and reducing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol/butanol) at reflux (80–100°C) balance solubility and reactivity .
- Temperature Control : Gradual heating (60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time by 50% compared to conventional methods, though scalability requires further validation .
Basic: What characterization techniques confirm structural integrity?
- NMR Spectroscopy :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1705 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 397.5) .
Advanced: How do substituents like propylsulfanyl influence biological activity?
- Electron-Withdrawing Effects : The propylsulfanyl group enhances lipophilicity , improving membrane permeability compared to shorter alkylthio chains (e.g., methylsulfanyl) .
- SAR Insights :
Advanced: How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Impurity of Reagents : Residual moisture in thiourea derivatives can hydrolyze intermediates, reducing yields by 15–20% .
- Catalyst Loading : Excess Fe(DS)₃ (>5 mol%) promotes side reactions (e.g., over-oxidation of thioethers) .
- Workup Protocols : Recrystallization from ethyl/butyl alcohol improves purity (>95%) but may lower recovery rates .
Mitigation : Standardize reagent quality and optimize catalyst-to-substrate ratios via Design of Experiments (DoE) .
Basic: What are key considerations in designing derivatives for biological testing?
- Substituent Polarity : Balance lipophilicity (e.g., propylsulfanyl) with hydrophilic groups (e.g., pyridin-3-yl) to optimize bioavailability .
- Steric Effects : Bulky substituents at position 2 (e.g., nitrobenzylthio) may hinder target binding, reducing potency .
- Metabolic Stability : Methyl groups at position 8 slow oxidative metabolism, enhancing half-life in vitro .
Advanced: What strategies elucidate the mechanism of action in anticancer assays?
- Molecular Docking : Simulate interactions with kinases (e.g., EGFR or CDK2) to predict binding affinity and selectivity .
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., topoisomerase II) using fluorometric or colorimetric substrates .
- Comparative Studies : Replace pyridin-3-yl with fluorophenyl or methoxyphenyl to assess target specificity .
Basic: How does the pyridin-3-yl group affect physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
